CGP 12177 is a benzimidazole that is benzimidazol-2-one substituted at position 4 by a 3-(tert-butylamino)-2-hydroxypropoxy group. It has a role as a beta-adrenergic antagonist. It is a member of benzimidazoles, an aromatic ether, a secondary amino compound and a secondary alcohol.
Related Compounds
Prenalterol
Compound Description: Prenalterol is a selective β1-adrenoceptor agonist. [] It increases heart rate by stimulating β1-adrenoceptors. []
Relevance: Prenalterol was used as a pharmacological tool in research to study the effects of β1-adrenoceptor stimulation in comparison to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A), which exhibits both agonist and antagonist activity at β1-adrenoceptors. []
Fenoterol
Compound Description: Fenoterol is a selective β2-adrenoceptor agonist. [] It causes a decrease in blood pressure by stimulating β2-adrenoceptors. []
Relevance: Fenoterol was used alongside prenalterol in research to characterize the effects of selective β1- and β2-adrenoceptor agonists in contrast to the effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A). []
Isoprenaline
Compound Description: Isoprenaline is a non-selective β-adrenoceptor agonist, acting on both β1- and β2-adrenoceptors. [, , , , , , , , , ] It is known to increase heart rate and decrease blood pressure. [, ]
Relevance: Isoprenaline served as a reference compound for comparing the potency and efficacy of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists. [, , , , , , , , ]
BRL 37344
Relevance: BRL 37344 was frequently compared to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) to investigate the potential role of β3-adrenoceptors and to differentiate their effects from those mediated by other β-adrenoceptor subtypes. [, , , , , , , , ]
ZD 2079
Compound Description: ZD 2079 is a β3-adrenoceptor agonist. [, , , ]
Relevance: Similar to BRL 37344, ZD 2079 was used in conjunction with 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) to study the potential involvement of β3-adrenoceptors in various physiological responses. [, , , ]
CL 316243
Compound Description: CL 316243 [disodium 5-[(2R)-2-([(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino)propyl]-1,3-benzodioxole-2,2-dicarboxylate] is a selective β3-adrenoceptor agonist. [, , , , , , , ] It has been used to induce thermogenesis in brown adipose tissue. [, ]
Relevance: CL 316243 served as a reference compound to compare the pharmacological profiles of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β3-adrenoceptor agonists, particularly in studies investigating the potential presence of atypical β-adrenoceptors. [, , , , , , , ]
Cyanopindolol
Compound Description: Cyanopindolol is a non-selective β-adrenoceptor antagonist that also exhibits partial agonist activity at β-adrenoceptors, including the putative β3-adrenoceptor. [, , , , , , ] It has been reported to increase heart rate in certain experimental settings. []
Relevance: Cyanopindolol shares similarities with 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) in terms of its ability to act as both an antagonist and an agonist at β-adrenoceptors. [, , , , , , ] Research has focused on differentiating their actions at different β-adrenoceptor subtypes, including the putative β3-adrenoceptor. [, , , , , , ]
SR 58611A
Compound Description: SR 58611A is a β3-adrenoceptor agonist. [, ]
Relevance: SR 58611A was another β3-adrenoceptor agonist used in studies exploring the pharmacology of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and the role of β3-adrenoceptors in various tissues. [, ]
Propranolol
Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist, blocking both β1- and β2-adrenoceptors. [, , , , , , , , , , , ]
Relevance: Propranolol was extensively used in research to block the effects of endogenous catecholamines and to assess the selectivity of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands for different β-adrenoceptor subtypes. [, , , , , , , , , , , ]
ICI 118551
Compound Description: ICI 118551 is a selective β2-adrenoceptor antagonist. [, , , , , , , ]
Relevance: ICI 118551 was employed as a pharmacological tool to block β2-adrenoceptor-mediated effects and to differentiate them from the actions of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, , , , , , , ]
Bupranolol
Compound Description: Bupranolol is a non-selective β-adrenoceptor antagonist. [, , , , , , ] It has been suggested to have antagonist activity at putative β4-adrenoceptors. []
Relevance: Bupranolol was used to block β-adrenoceptor-mediated effects and to investigate the potential involvement of atypical β-adrenoceptors, including the putative β4-adrenoceptor, in the actions of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A). [, , , , , , ]
CGP 20712A
Compound Description: CGP 20712A is a selective β1-adrenoceptor antagonist. [, , , , , , , , ]
Relevance: CGP 20712A was utilized to selectively block β1-adrenoceptors in research aiming to elucidate the role of different β-adrenoceptor subtypes in the effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, , , , , , , , ]
SR 59230A
Compound Description: SR 59230A is a β3-adrenoceptor antagonist. [, , , , ] It has also been shown to have antagonist activity at α1-adrenoceptors. []
Relevance: SR 59230A was used to block β3-adrenoceptors and to assess the contribution of β3-adrenoceptors to the effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, , , , ]
ZM 215001
Compound Description: ZM 215001 is an atypical β-adrenoceptor agonist. []
Relevance: ZM 215001 was studied alongside 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) to investigate the potential existence of atypical β-adrenoceptors and to characterize their pharmacological properties. []
Salbutamol
Compound Description: Salbutamol is a selective β2-adrenoceptor agonist. [, , ]
Relevance: Salbutamol was used as a reference compound for β2-adrenoceptor stimulation and to compare its effects with those of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists. [, , ]
Noradrenaline
Compound Description: Noradrenaline is an endogenous catecholamine that acts as an agonist at both α- and β-adrenoceptors. [, , , , , ] It is known to increase heart rate and blood pressure. []
Relevance: Noradrenaline was used as a reference compound to compare the potency and efficacy of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists and antagonists. [, , , , , ]
Adrenaline
Compound Description: Adrenaline is an endogenous catecholamine that acts as an agonist at both α- and β-adrenoceptors. [, ] It stimulates various physiological responses, including increased heart rate and blood pressure. []
Relevance: Adrenaline was used in research to compare its effects with those of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, ]
Phenylephrine
Compound Description: Phenylephrine is a selective α1-adrenoceptor agonist. [, , , , , ] It is known to increase blood pressure. []
Relevance: Phenylephrine was used to induce vasoconstriction in vascular studies, allowing for the assessment of the relaxant effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists. [, , , , , ]
Dihydroalprenolol
Compound Description: Dihydroalprenolol is a non-selective β-adrenoceptor antagonist. [, ] It has been used as a radioligand for binding studies. []
Relevance: Dihydroalprenolol was compared to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) in binding studies to assess their relative affinities for β-adrenoceptors and their suitability as radioligands for characterizing β-adrenoceptor populations. []
Atenolol
Compound Description: Atenolol is a selective β1-adrenoceptor antagonist. []
Relevance: Atenolol was used to characterize the β-adrenoceptor subtype population in human fat cells in comparison to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A). []
Betaxolol
Compound Description: Betaxolol is a selective β1-adrenoceptor antagonist. []
Relevance: Betaxolol was used alongside atenolol to investigate the presence of β1-adrenoceptors in human fat cells, providing further evidence for the selectivity of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) for β-adrenoceptors. []
Timolol
Compound Description: Timolol is a non-selective β-adrenoceptor antagonist. []
Relevance: Timolol was used to determine non-specific binding in experiments utilizing 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) as a radioligand for binding studies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BPTES is an allosteric inhibitor of kidney-type glutaminase 1 (GLS1; IC50 = 3.3 μM) that drives the formation of inactive GLS1 tetramers. It is selective for GLS1 over GLS2, glutamate dehydrogenase, and γ-glutamyl transpeptidase. BPTES decreases glutaminase activity and reduces proliferation of aerobic P493 cells as well as induces cell death, increases the production of reactive oxygen species (ROS), and reduces ATP levels in hypoxic P493 cells. It also decreases ATP-linked and uncoupled oxygen consumption in C2C12 myotubes when used in combination with UK 5099 and/or etomoxir. In vivo, BPTES (12.5 mg/kg) reduces tumor volume in a P493 lymphoma mouse xenograft model. BPTES is a selective inhibitor of Glutaminase GLS1 (KGA), which is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines. BPTES has a K(i) of approx. 3 microM. BPTES inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex.
BPIPP is a non-competitive inhibitor of guanylyl and adenylyl cyclases that suppresses cGMP accumulation induced by stable toxin (STa), guanylin, atrial natriuretic peptide, and C-type natriuretic peptide in vitro (IC50s = 3.4-11.2 μM). It inhibits chloride efflux induced by STa, forskolin, cholera toxin, and isoproterenol in T84 cells but has no effect on basal chloride efflux. BPIPP (10 or 50 μM) suppresses STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea. BPIPP is a novel non-competitive guanylyl cyclase (GC) and adenylyl cyclase (AC) inhibitor.
BPTQ is a typical intercalator of DNA. It acts by inducing dose-dependent inhibitory effect on the proliferation of cancer cells by arresting cells at S and G2/M phase and activating the mitochondria-mediated apoptosis pathway.